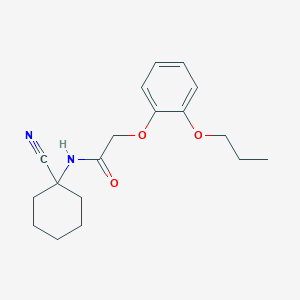
N-(1-cyanocyclohexyl)-2-(2-propoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclohexyl)-2-(2-propoxyphenoxy)acetamide, commonly known as CCPA, is a synthetic compound that has been extensively studied in scientific research. It is a selective agonist of the A1 adenosine receptor, a G protein-coupled receptor that plays a crucial role in regulating various physiological processes. CCPA has been shown to have potential therapeutic applications in the treatment of cardiovascular diseases, neurological disorders, and cancer.
Mecanismo De Acción
CCPA exerts its effects by selectively activating the A1 adenosine receptor, which is widely expressed in various tissues and organs. Activation of this receptor leads to a cascade of intracellular signaling events, including the inhibition of adenylate cyclase and the activation of potassium channels. This results in a decrease in intracellular cAMP levels and hyperpolarization of the cell membrane, leading to various physiological effects.
Biochemical and Physiological Effects:
CCPA has been shown to have various biochemical and physiological effects, including reducing myocardial ischemia-reperfusion injury, improving cardiac function, reducing neuroinflammation, and inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its cardioprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CCPA for lab experiments is its high selectivity for the A1 adenosine receptor, which allows for more precise and specific investigations of the receptor's function. However, one of the limitations of CCPA is its relatively low potency compared to other A1 adenosine receptor agonists, which may require higher concentrations for certain experiments.
Direcciones Futuras
There are several future directions for research on CCPA, including investigating its potential therapeutic applications in the treatment of cardiovascular diseases, neurological disorders, and cancer. Further studies are also needed to elucidate the molecular mechanisms underlying its effects and to optimize its pharmacological properties. Additionally, the development of more potent and selective A1 adenosine receptor agonists may offer new opportunities for drug discovery and development.
Métodos De Síntesis
CCPA can be synthesized using a multi-step process, starting with the reaction of 1-cyanocyclohexane with 2-bromoanisole to yield 1-cyanocyclohexyl 2-methoxyphenyl ketone. This intermediate is then reacted with chloroacetyl chloride and propyl alcohol to give CCPA.
Aplicaciones Científicas De Investigación
CCPA has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury and improving cardiac function. CCPA has also been investigated as a potential treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease, as it has been shown to improve cognitive function and reduce neuroinflammation. In addition, CCPA has been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(2-propoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-2-12-22-15-8-4-5-9-16(15)23-13-17(21)20-18(14-19)10-6-3-7-11-18/h4-5,8-9H,2-3,6-7,10-13H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITHSCSSKMJMNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1OCC(=O)NC2(CCCCC2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(2-propoxyphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d]thiazol-2-yl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2378690.png)


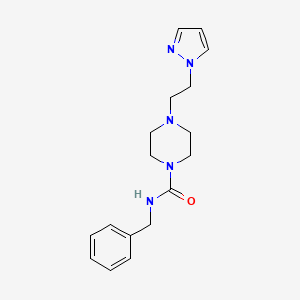
![2-Amino-3-methoxycarbonyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2378695.png)
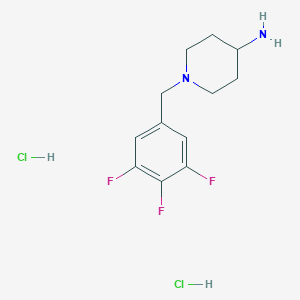
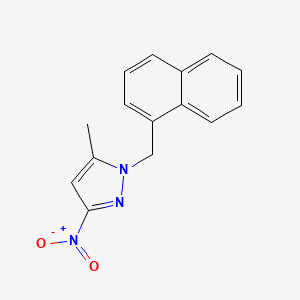
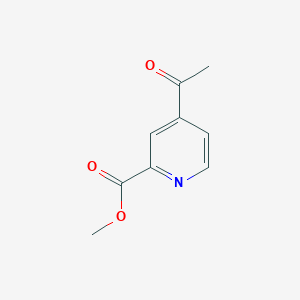

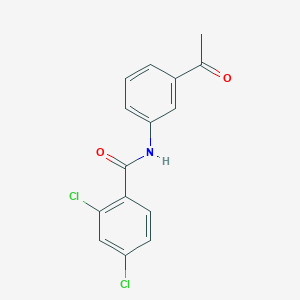
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methylbenzamide](/img/structure/B2378706.png)
![(3Z)-1-(4-methylbenzyl)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2378707.png)
![5-(4-acetylpiperazin-1-yl)-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378708.png)